6-chloro-3-methyl-4H-thiochromen-4-one

CAS No.: 214977-67-0

Cat. No.: VC3046830

Molecular Formula: C10H7ClOS

Molecular Weight: 210.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214977-67-0 |

|---|---|

| Molecular Formula | C10H7ClOS |

| Molecular Weight | 210.68 g/mol |

| IUPAC Name | 6-chloro-3-methylthiochromen-4-one |

| Standard InChI | InChI=1S/C10H7ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |

| Standard InChI Key | CRMQGFYIVQOSFT-UHFFFAOYSA-N |

| SMILES | CC1=CSC2=C(C1=O)C=C(C=C2)Cl |

| Canonical SMILES | CC1=CSC2=C(C1=O)C=C(C=C2)Cl |

Introduction

Structural Characteristics

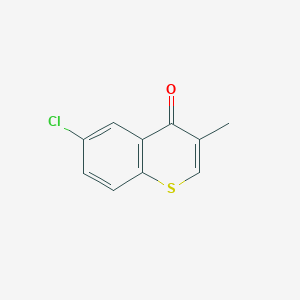

The molecular structure of 6-chloro-3-methyl-4H-thiochromen-4-one consists of a benzene ring fused with a thiopyran ring containing a ketone group at the 4-position. The compound has a chlorine substituent at the 6-position of the benzene ring and a methyl group at the 3-position of the thiopyran ring. Figure 1 would typically display this structure.

The structural characteristics of this compound can be further understood by examining its core thiochromenone skeleton. Unlike thiochroman-4-ones, which contain a fully saturated thiopyran ring, thiochromen-4-ones feature unsaturation between positions 2 and 3, making them more rigid and planar . This structural feature impacts the compound's reactivity and potential applications.

The presence of the chlorine atom at position 6 affects the electron distribution within the molecule, potentially enhancing its reactivity in certain chemical transformations and influencing its biological activities. Similarly, the methyl group at position 3 contributes to the compound's steric and electronic properties .

Chemical Reactivity

The chemical reactivity of 6-chloro-3-methyl-4H-thiochromen-4-one can be inferred from the known reactivity patterns of similar thiochromenone derivatives.

Electrophilic Addition

The unsaturated C=C bond in the thiopyran ring can undergo electrophilic addition reactions. The electron density of this bond is influenced by the adjacent carbonyl group and the sulfur atom, making it susceptible to specific electrophilic reagents .

Nucleophilic Substitution

The carbonyl group at position 4 can participate in nucleophilic addition reactions. Additionally, the chlorine atom at position 6 represents a potential site for nucleophilic aromatic substitution reactions, particularly under catalytic conditions .

Cycloaddition Reactions

Thiochromenones can serve as dienophiles in Diels-Alder cycloaddition reactions. For instance, 3-isopropenylthiochromenone has been reported to undergo Diels-Alder cycloadditions to provide a route to thioxanthenones . Similar reactivity might be expected for 6-chloro-3-methyl-4H-thiochromen-4-one, although the methyl group at position 3 would alter its electronic and steric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume